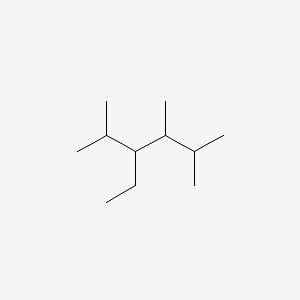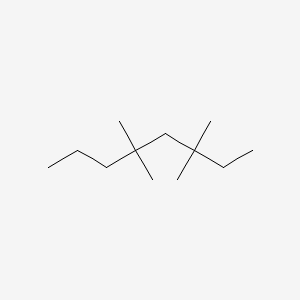
3-Ethyl-2,4,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,4,5-trimethylhexane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structure of this compound includes a hexane backbone with ethyl and methyl groups attached at specific positions, making it a highly branched molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,5-trimethylhexane typically involves the alkylation of a hexane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods are used to break down larger hydrocarbons and rearrange them into branched alkanes. Catalysts such as zeolites are commonly employed to facilitate these reactions under high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4,5-trimethylhexane, like other alkanes, primarily undergoes substitution reactions. One common reaction is halogenation, where the compound reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes. Another reaction is combustion, where the compound reacts with oxygen to produce carbon dioxide and water .
Common Reagents and Conditions:
Halogenation: Requires halogens (Cl₂, Br₂) and UV light.
Combustion: Requires oxygen (O₂) and an ignition source.
Major Products Formed:
Halogenation: Produces haloalkanes such as 3-Ethyl-2,4,5-trimethylhexyl chloride.
Combustion: Produces carbon dioxide (CO₂) and water (H₂O).
Scientific Research Applications
3-Ethyl-2,4,5-trimethylhexane is used in various scientific research applications due to its unique structure and properties. In chemistry, it serves as a model compound for studying the behavior of branched alkanes in different reactions. In biology and medicine, it is used to investigate the metabolic pathways of hydrocarbons and their effects on living organisms. In industry, it is utilized in the formulation of specialty fuels and lubricants .
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4,5-trimethylhexane involves its interaction with molecular targets such as enzymes and receptors. In metabolic pathways, it undergoes oxidation to form intermediate compounds that are further processed by the body. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the oxidation of hydrocarbons .
Comparison with Similar Compounds
- 2,3,4-Trimethylhexane
- 3,3,4-Trimethylhexane
- 2,4,5-Trimethylheptane
Comparison: 3-Ethyl-2,4,5-trimethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and reactivity. For example, the presence of an ethyl group at the third position can influence the compound’s steric hindrance and overall stability .
Properties
CAS No. |
61868-82-4 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,4,5-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-11(9(4)5)10(6)8(2)3/h8-11H,7H2,1-6H3 |
InChI Key |
LDKMZLRIVWGQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)



![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)




![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)
![1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium](/img/structure/B14543990.png)

![2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one](/img/structure/B14543997.png)
![1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate](/img/structure/B14544001.png)
